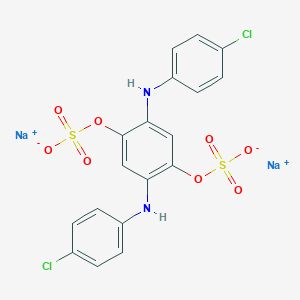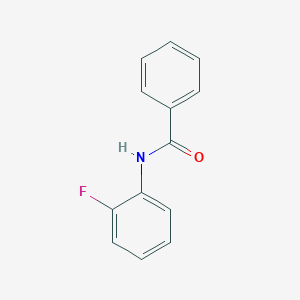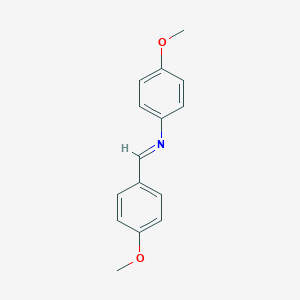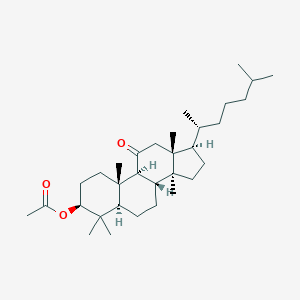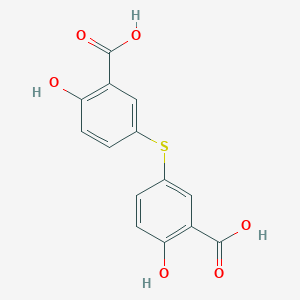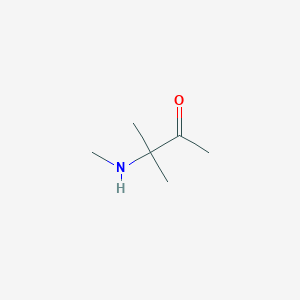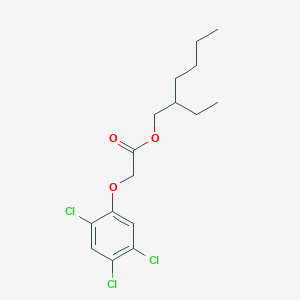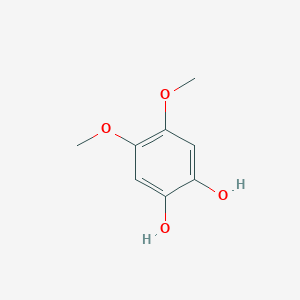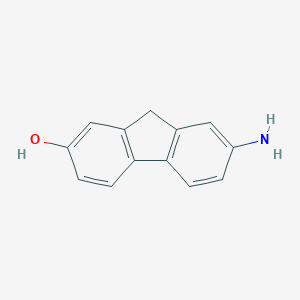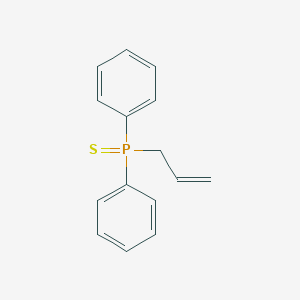
Allyldiphenylphosphine sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyldiphenylphosphine sulfide (ADPS) is an organophosphorus compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. ADPS is a sulfur-containing compound that is widely used in various fields, including organic synthesis, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of Allyldiphenylphosphine sulfide is not well understood, but it is believed to involve the formation of a stable adduct with thiol groups in proteins. This adduct formation can lead to the inhibition of various enzymatic reactions, which can affect cellular signaling pathways and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
Allyldiphenylphosphine sulfide has been shown to have various biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, which are important regulators of cellular signaling pathways. Allyldiphenylphosphine sulfide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for anticancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of Allyldiphenylphosphine sulfide.
Vorteile Und Einschränkungen Für Laborexperimente
Allyldiphenylphosphine sulfide has several advantages for lab experiments, including its high stability and solubility in various organic solvents. However, Allyldiphenylphosphine sulfide also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on Allyldiphenylphosphine sulfide. One potential direction is the development of new synthetic methods for Allyldiphenylphosphine sulfide that can improve its yield and purity. Another direction is the investigation of the biochemical and physiological effects of Allyldiphenylphosphine sulfide on various cell types, including cancer cells and normal cells. Additionally, the potential applications of Allyldiphenylphosphine sulfide in materials science and catalysis should be further explored. Overall, the research on Allyldiphenylphosphine sulfide has great potential for advancing various scientific fields and improving our understanding of organophosphorus compounds.
Synthesemethoden
The synthesis of Allyldiphenylphosphine sulfide can be achieved through various methods, including the reaction of allyl chloride with diphenylphosphine sulfide in the presence of a base, such as triethylamine or sodium hydride. Another method involves the reaction of allyl bromide with diphenylphosphine sulfide in the presence of a palladium catalyst. The yield of Allyldiphenylphosphine sulfide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
Allyldiphenylphosphine sulfide has been extensively studied for its potential applications in various scientific fields. In organic synthesis, Allyldiphenylphosphine sulfide is used as a reagent for the synthesis of various organic compounds, including allylic sulfones, allylic sulfides, and allylic alcohols. In materials science, Allyldiphenylphosphine sulfide is used as a precursor for the synthesis of metal sulfide nanoparticles, which have potential applications in catalysis, photovoltaics, and optoelectronics.
Eigenschaften
CAS-Nummer |
10061-87-7 |
|---|---|
Produktname |
Allyldiphenylphosphine sulfide |
Molekularformel |
C15H15PS |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
diphenyl-prop-2-enyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H15PS/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 |
InChI-Schlüssel |
SRIFQZNCADWZRQ-UHFFFAOYSA-N |
SMILES |
C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
C=CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
Allyldiphenylphosphine sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



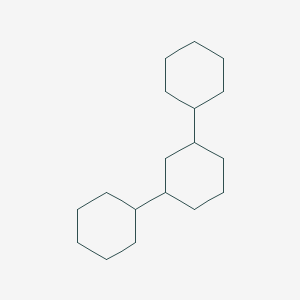
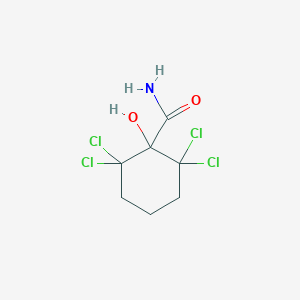
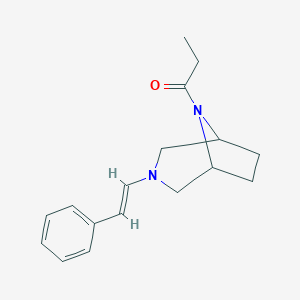
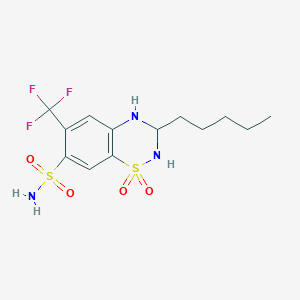
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
